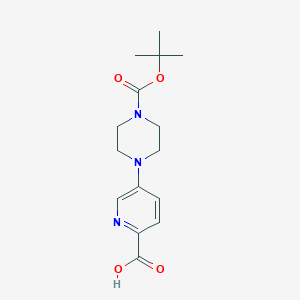

5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)picolinic acid

説明

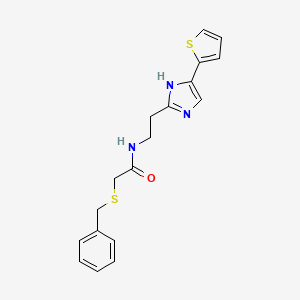

5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)picolinic acid, also known as Boc-PIP, is a chemical compound that has been widely used in scientific research. It belongs to the class of picolinic acid derivatives and has shown promising results in various biological applications.

科学的研究の応用

Chemical Synthesis and Drug Development

5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)picolinic acid plays a crucial role in the synthesis of pharmaceutical compounds, demonstrating its significance in the development of novel therapeutic agents. Its involvement in the synthesis of diverse heterocyclic compounds highlights its versatility and importance in medicinal chemistry. For example, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showcases the compound's utility in creating anti-inflammatory and analgesic agents. These compounds exhibit significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, underscoring the potential of 5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)picolinic acid in the development of new therapeutics (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Receptor Ligand Development

The synthesis of picolinamide derivatives linked to an arylpiperazine moiety, which have shown high specificity and affinity towards serotoninergic receptors, is another application. These derivatives demonstrate the compound's potential in developing ligands for serotonin receptors, which can be utilized in treating various neurological and psychiatric disorders. The high affinity and selectivity of these compounds for 5-HT1A, 5-HT2A, and 5-HT2C receptors highlight the compound's importance in neuroscience research and therapy development (Fiorino et al., 2017).

Material Science and Optoelectronics

In material science, the synthesis of a picolinic acid derivative bearing a 1,3,4-oxadiazole unit and its application in polymer light-emitting devices demonstrate the compound's potential in the field of optoelectronics. This research opens up new avenues for the development of materials with improved optoelectronic properties, contributing to advancements in lighting and display technologies. The study provides a convenient method to enhance the optoelectronic properties of iridium complexes by modifying an ancillary ligand of picolinic acid with a 1,3,4-oxadiazole unit, showing significant improvement in luminance efficiency and peak brightness in the devices (Xiao et al., 2009).

特性

IUPAC Name |

5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)18-8-6-17(7-9-18)11-4-5-12(13(19)20)16-10-11/h4-5,10H,6-9H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXKNNCKUUAGLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)picolinic acid | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

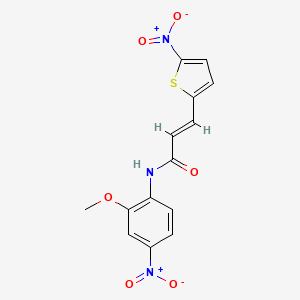

![3-Iodo-4,6-dihydro-1H-furo[3,4-c]pyrazole](/img/structure/B2439799.png)

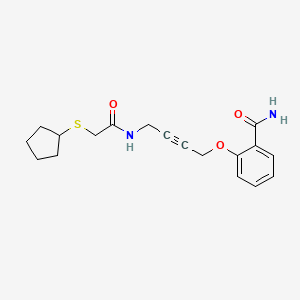

![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2439814.png)

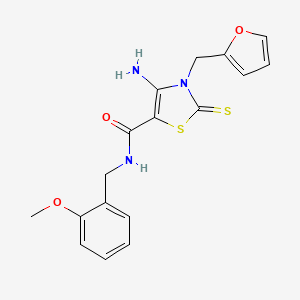

![(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2439815.png)

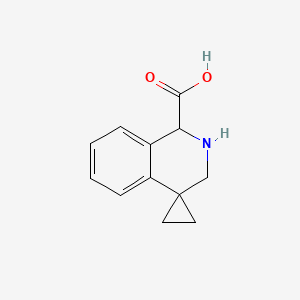

![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-furamide](/img/structure/B2439818.png)

![N-(2,5-dichlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2439821.png)